Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) is a highly hydrophobic, room-temperature ionic liquid (RTIL) engineered for demanding biphasic extraction and high-voltage electrochemical applications. Composed of a bulky, sterically hindered quaternary ammonium cation and a weakly coordinating fluorinated anion, MTOA-TFSI offers a distinct combination of low volatility, high thermal stability (exceeding 350 °C), and a wide electrochemical window (up to 5.1 V) . In procurement and process design, it serves as a high-performance alternative to traditional volatile organic solvents and conventional halide-based ionic liquids. Its extreme hydrophobicity minimizes solvent loss into aqueous phases during liquid-liquid extraction, making it highly relevant for the separation of rare earth elements, nuclear fuel reprocessing, and the extraction of persistent organic pollutants [1].
Substituting MTOA-TFSI with its direct chloride analog (Aliquat 336 / MTOA-Cl) or common imidazolium-based ionic liquids (such as BMIM-TFSI) fundamentally compromises process stability and extraction efficiency. The strongly coordinating chloride anion in Aliquat 336 limits thermal stability to approximately 200 °C and significantly narrows the electrochemical window, rendering it unsuitable for high-temperature operations or high-voltage electrodeposition[1]. Furthermore, while imidazolium-based TFSI liquids offer good electrochemical properties, their lower hydrophobicity results in unacceptable leaching of the ionic liquid components into the aqueous phase during liquid-liquid extraction [2]. For applications requiring strict phase separation, such as wastewater remediation or actinide partitioning, the bulky methyltrioctylammonium cation is required to suppress emulsification and prevent costly solvent loss [3].
The thermal stability of an ionic liquid dictates its suitability for continuous high-temperature processing and solvent recovery. Thermogravimetric analysis demonstrates that MTOA-TFSI maintains stability at temperatures exceeding 350 °C, whereas its chloride counterpart, MTOA-Cl (Aliquat 336), begins to decompose just above 200 °C [1]. This ~150 °C expansion in the thermal operating window allows MTOA-TFSI to be utilized in elevated-temperature electrorefining and rigorous solvent recycling protocols without degradation.
| Evidence Dimension | Thermal decomposition onset temperature |
| Target Compound Data | > 350 °C |
| Comparator Or Baseline | MTOA-Cl (Aliquat 336): ~ 200 °C |
| Quantified Difference | Approximate 150 °C increase in thermal stability |
| Conditions | Thermogravimetric analysis (TGA) |
Procurement teams specifying solvents for high-temperature separations or long-term recycling loops must select the TFSI variant to prevent premature solvent degradation and process fouling.
In the extraction of highly surface-active pollutants like perfluorooctanoic acid (PFOA) from aqueous streams, standard ammonium surfactants induce severe emulsification, halting continuous processing. When MTOA-TFSI was utilized as an extractant in an octanol system, it successfully suppressed emulsion formation while achieving an extraction efficiency of up to 88.21 wt% for PFOA [1]. In contrast, the baseline substitute hexadecyl trimethyl ammonium bromide (CTAB) caused severe and stable emulsions that prevented phase separation.
| Evidence Dimension | Phase separation and extraction efficiency |
| Target Compound Data | Suppressed emulsification; 88.21 wt% PFOA extraction |
| Comparator Or Baseline | CTAB: Severe and stable emulsion formation |
| Quantified Difference | Transition from process-halting emulsion to clean phase separation with >88% recovery |
| Conditions | Biphasic liquid-liquid extraction of ppm-level PFOA from aqueous solution |
For industrial wastewater treatment, the ability to maintain clean phase boundaries directly dictates whether a continuous extraction process is physically viable.
Solvent loss into the aqueous phase is a primary cost driver in hydrometallurgical ionic liquid applications. The bulky, highly hydrophobic methyltrioctylammonium cation in MTOA-TFSI significantly decreases the transfer of ionic liquid components into the aqueous phase compared to standard imidazolium-based ILs (such as BMIM-TFSI) during the extraction of lanthanides from nitric acid solutions [1]. This structural hydrophobicity ensures that the IL remains in the organic phase, maintaining the integrity of the extraction system.
| Evidence Dimension | Aqueous phase leaching / Hydrophobicity |
| Target Compound Data | High hydrophobicity; minimal aqueous transfer |
| Comparator Or Baseline | Imidazolium-based ILs: Higher aqueous solubility and leaching |
| Quantified Difference | Significant reduction in IL component loss to the aqueous phase |
| Conditions | Extraction of Ln(III) from aqueous nitric acid solutions |
Minimizing solvent leaching is critical for reducing operational replenishment costs and preventing downstream contamination in metal recovery workflows.
Due to its extreme hydrophobicity and resistance to aqueous leaching, MTOA-TFSI is highly effective for biphasic liquid-liquid extraction of lanthanides and actinides from acidic media [1]. It replaces volatile organic solvents and outperforms imidazolium ILs by preventing solvent loss, making it suitable for nuclear fuel reprocessing and critical metal partitioning.
MTOA-TFSI is utilized as a non-emulsifying extractant for the removal of PFAS and PFOA from industrial wastewater [2]. Its ability to maintain clean phase separation where standard ammonium surfactants (like CTAB) fail makes it a practical selection for continuous, large-scale environmental remediation processes.
With a thermal decomposition onset exceeding 350 °C and a wide electrochemical window (up to 5.1 V), MTOA-TFSI serves as a robust electrolyte for high-voltage energy storage and the electrodeposition of highly electropositive metals [3]. It should be prioritized over standard chloride-based ILs (like Aliquat 336) in systems where thermal degradation or narrow voltage limits are process bottlenecks.
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